REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[Cl-].[Cl-].[Cl-].[Al+3].[P:14]([Cl:18])(Cl)(Cl)=[O:15]>>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[O:9][P:14]([Cl:18])(=[O:15])[O:9][C:3]1[C:4]([CH3:8])=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1] |f:1.2.3.4|
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Name
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|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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CC1=C(C(=CC=C1)C)O
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Name
|
|
Quantity
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109 mg
|
Type
|
reactant
|
Smiles
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[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
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0.375 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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the vial was sealed
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Type
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TEMPERATURE
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Details
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subsequently heated in the microwave for 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
|
Reaction progress
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Type
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CUSTOM
|
Details
|
the reaction was quenched
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Type
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ADDITION
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Details
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The reaction mixture was diluted with dicholoromethane
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Type
|
WASH
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Details
|
washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered through celite
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
providing an oily residue that
|
Type
|
CUSTOM
|
Details
|
was taken directly to the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC=C1)C)OP(OC1=C(C=CC=C1C)C)(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |